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molecular formula C6H6ClN3O B2992353 5-chloro-N-methylpyrazine-2-carboxamide CAS No. 1049025-94-6

5-chloro-N-methylpyrazine-2-carboxamide

Cat. No. B2992353
M. Wt: 171.58
InChI Key: GTMQCCYEWVSVPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08153813B2

Procedure details

Methyl 5-chloro-2-pyridazinecarboxylate (CAS #33332-25-1) is hydrolyzed to the corresponding carboxylic acid, 5-chloropyrazine-2-carboxylic acid. This acid is then converted to the corresponding acid chloride, 5-chloropyrazine-2-carbonyl chloride, by treatment with either thionyl chloride or oxalyl chloride. This acid chloride is then treated with a 2 M solution of methylamine in tetrahydrofuran to provide 5-chloro-N-methylpyrazine-2-carboxamide. The procedure of Example 48 is then repeated, substituting 5-chloro-N-methylpyrazine-2-carboxamide in place of 6-chloro-N-methyl-3-pyridinecarboxamide to give (R)—N-methyl-5-(2-(3-(piperidin-1-yl)pyrrolidin-1-yl)benzo[d]thiazol-6-yloxy)pyrazine-2-carboxamide.
Name
Methyl 5-chloro-2-pyridazinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
ClC1C=[CH:4][N:5](C(OC)=O)NC=1.[Cl:12][C:13]1[N:14]=[CH:15][C:16]([C:19]([OH:21])=O)=[N:17][CH:18]=1.ClC1N=CC(C(Cl)=O)=NC=1.S(Cl)(Cl)=O.C(Cl)(=O)C(Cl)=O.CN>O1CCCC1>[Cl:12][C:13]1[N:14]=[CH:15][C:16]([C:19]([NH:5][CH3:4])=[O:21])=[N:17][CH:18]=1

Inputs

Step One
Name
Methyl 5-chloro-2-pyridazinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CN(NC1)C(=O)OC
Step Two
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=CC(=NC1)C(=O)O
Step Four
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=CC(=NC1)C(=O)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Eight
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=CC(=NC1)C(=O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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